3-(furan-3-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(furan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-3-yl)prop-2-ynoic acid typically involves the coupling of a furan derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a furan halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(furan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The triple bond in the propynoic acid moiety can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Substitution: Various substituted furan derivatives, depending on the electrophile used.
Scientific Research Applications
3-(furan-3-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of fine chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(furan-3-yl)prop-2-ynoic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(furan-2-yl)prop-2-ynoic acid: Similar structure but with the furan ring attached at a different position.
Furan-2-carboxylic acid: Lacks the propynoic acid moiety but retains the furan ring.
2-furoic acid: Another furan derivative with a carboxylic acid group.
Uniqueness
Its structure provides a versatile platform for the synthesis of various derivatives with unique properties and biological activities .
Properties
CAS No. |
54345-10-7 |
---|---|
Molecular Formula |
C7H4O3 |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.